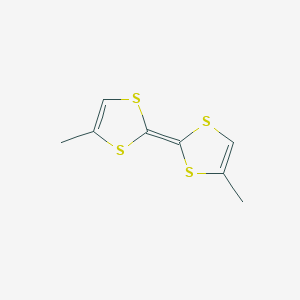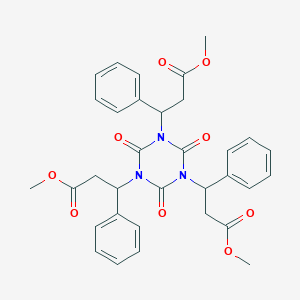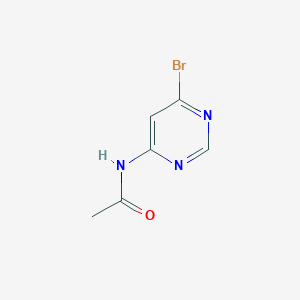
BCN-endo-PEG3-Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCN-endo-PEG3-Biotin is a biotinylation reagent that contains a BCN moiety for click chemistry. This compound is highly reactive with azide counterparts and is known for its high hydrophilicity, making it suitable for aqueous bioconjugations. The compound is widely used in various scientific fields due to its excellent biocompatibility and high chemoselectivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BCN-endo-PEG3-Biotin involves the incorporation of a BCN group, a PEG3 spacer, and a biotin moiety. The BCN group is known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The PEG3 spacer enhances the solubility and reduces steric hindrance, while the biotin moiety allows for specific binding to streptavidin .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity PEG linkers and advanced bioconjugation techniques. The compound is synthesized under controlled conditions to ensure high purity and stability. The final product is usually stored at low temperatures to maintain its reactivity and prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: BCN-endo-PEG3-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include azide-containing molecules. The reactions are typically carried out under mild buffer conditions, which helps in maintaining the integrity of biological samples .
Major Products Formed: The major products formed from the reactions involving this compound are stable bioconjugates. These bioconjugates are used in various applications, including protein labeling, drug delivery, and diagnostic assays .
Aplicaciones Científicas De Investigación
BCN-endo-PEG3-Biotin has a wide range of applications in scientific research. It is used in bioconjugation and detection applications, particularly in the modification of biomolecules such as proteins and peptides. The compound is also used in drug delivery systems, where it helps in the targeted delivery of therapeutic agents. Additionally, this compound is employed in the development of diagnostic assays and imaging techniques .
Mecanismo De Acción
The mechanism of action of BCN-endo-PEG3-Biotin involves its high reactivity with azide-containing molecules through SPAAC reactions. This reaction occurs rapidly under mild conditions, forming stable bioconjugates. The PEG3 spacer enhances the solubility and reduces steric hindrance, while the biotin moiety allows for specific binding to streptavidin, facilitating the detection and purification of biotinylated molecules .
Comparación Con Compuestos Similares
BCN-endo-PEG3-Biotin is unique due to its high reactivity, excellent biocompatibility, and high chemoselectivity. Similar compounds include other BCN-based biotinylation reagents and PEG linkers. this compound stands out due to its superior performance in bioconjugation and its ability to form stable bioconjugates under mild conditions .
List of Similar Compounds:- BCN-PEG4-Biotin
- BCN-PEG2-Biotin
- BCN-PEG-Biotin
- BCN-PEG3-Boc-NH2
Propiedades
Fórmula molecular |
C27H42N4O6S |
|---|---|
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33) |
Clave InChI |
ZYDQEEHFKLOZCS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)

![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)





